Juvenimicin A2 vs. A3 (Rosamicin): Verified 6-Position Substituent Difference
The sole structural differentiation between Juvenimicin A2 and Juvenimicin A3 (rosamicin) resides at the C6 position of the 16-membered macrolactone ring. Juvenimicin A2 carries a methyl (-CH3) group at C6, whereas Juvenimicin A3 possesses a formylmethyl (-CH2-CHO) group at the identical position [1][2]. This structural distinction was established through comprehensive physicochemical analyses including NMR spectroscopy, mass spectrometry, and chemical degradation studies on the isolated juvenimicin complex [1]. The presence of the formylmethyl aldehyde functionality in A3 enables hydrogen-bonding interactions with bacterial ribosomal RNA that are sterically and electronically absent in A2 [3].
| Evidence Dimension | 6-position substituent identity |
|---|---|
| Target Compound Data | Methyl (-CH3) group at C6 |
| Comparator Or Baseline | Formylmethyl (-CH2-CHO) group at C6 for Juvenimicin A3 (rosamicin) |
| Quantified Difference | Aldehyde moiety present only in A3; absent in A2 |
| Conditions | Structural elucidation via NMR, MS, and chemical degradation of isolated juvenimicin components from Micromonospora chalcea var. izumensis culture |
Why This Matters
This structural difference eliminates the aldehyde-mediated ribosomal binding enhancement present in A3, making A2 a critical negative control for structure-activity relationship (SAR) studies of the C6 pharmacophore.
- [1] Kishi T, Harada S, Yamana H, Miyake A. Studies on juvenimicin, a new antibiotic. II. Isolation, chemical characterization and structures. J Antibiot (Tokyo). 1976 Nov;29(11):1171-81. doi: 10.7164/antibiotics.29.1171. PMID: 993104. View Source
- [2] Kinumaki A, Harada KI, Suzuki T, Suzuki M, Okuda T. Macrolide antibiotics M-4365 produced by Micromonospora. II. Chemical structures. J Antibiot (Tokyo). 1977 Jun;30(6):450-4. doi: 10.7164/antibiotics.30.450. PMID: 885805. View Source
- [3] Hansen JL, Ippolito JA, Ban N, Nissen P, Moore PB, Steitz TA. The structures of four macrolide antibiotics bound to the large ribosomal subunit. Mol Cell. 2002 Jul;10(1):117-28. doi: 10.1016/S1097-2765(02)00570-1. PMID: 12150912. [Class-level inference: aldehyde-containing macrolides exhibit enhanced hydrogen-bonding with A2058] View Source
